molecular formula C55H65NO15 B13412613 O-Penta-benzyl Lewis A Trisaccharide

O-Penta-benzyl Lewis A Trisaccharide

Cat. No.: B13412613
M. Wt: 980.1 g/mol
InChI Key: YCINGVRGNSQIIJ-UVSMNPIRSA-N
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Description

O-Penta-benzyl Lewis A Trisaccharide: is a synthetic intermediate used in the synthesis of Lewis A Trisaccharide. It is a component of multiplex glycan bead arrays, which play a role in various cellular functions. The compound has a molecular weight of 980.1 and a molecular formula of C55H65NO15.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of O-Penta-benzyl Lewis A Trisaccharide involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. The benzyl groups are used as protecting groups to prevent unwanted reactions at specific hydroxyl sites during the synthesis.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: : O-Penta-benzyl Lewis A Trisaccharide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The benzyl groups can be selectively removed under hydrogenation conditions to yield the free hydroxyl groups .

Common Reagents and Conditions: : Common reagents used in the synthesis and modification of this compound include benzyl chloride, sodium hydride, and palladium on carbon for hydrogenation reactions .

Major Products Formed: : The major products formed from the reactions of this compound include the deprotected Lewis A Trisaccharide, which can be further modified for various applications .

Scientific Research Applications

Chemistry: : In chemistry, O-Penta-benzyl Lewis A Trisaccharide is used as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates.

Biology: : In biological research, the compound is used in the study of glycan interactions and cellular functions. It is a component of multiplex glycan bead arrays, which are used to study protein-glycan interactions.

Medicine: : In medicine, this compound and its derivatives are used in the development of diagnostic tools and therapeutic agents. The Lewis A Trisaccharide is recognized as a tumor marker and is used in the clinical diagnosis and prognosis of certain cancers .

Industry: : In the industrial sector, the compound is used in the production of glycan arrays and other glycan-based products.

Mechanism of Action

The mechanism of action of O-Penta-benzyl Lewis A Trisaccharide involves its role as an intermediate in the synthesis of Lewis A Trisaccharide. The Lewis A Trisaccharide is a glyco-epitope that plays a role in cell signaling, growth, apoptosis, adhesion, and migration . The molecular targets and pathways involved include the interaction of the glyco-epitope with specific proteins and receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to O-Penta-benzyl Lewis A Trisaccharide include other benzyl-protected oligosaccharides and glycosides, such as O-Penta-benzyl Lewis X Trisaccharide and O-Penta-benzyl Lewis Y Trisaccharide .

Uniqueness: : The uniqueness of this compound lies in its specific structure and the role it plays in the synthesis of Lewis A Trisaccharide. The Lewis A Trisaccharide is a specific glyco-epitope that is involved in various cellular functions and has significant applications in medical research .

Properties

Molecular Formula

C55H65NO15

Molecular Weight

980.1 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3S,4R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C55H65NO15/c1-35-48(63-30-38-20-10-4-11-21-38)51(64-31-39-22-12-5-13-23-39)52(65-32-40-24-14-6-15-25-40)55(67-35)70-49-43(34-62-29-37-18-8-3-9-19-37)69-53(66-33-41-26-16-7-17-27-41)44(56-36(2)58)50(49)71-54-47(61)46(60)45(59)42(28-57)68-54/h3-27,35,42-55,57,59-61H,28-34H2,1-2H3,(H,56,58)/t35?,42-,43-,44-,45+,46+,47-,48?,49-,50-,51-,52+,53?,54+,55+/m1/s1

InChI Key

YCINGVRGNSQIIJ-UVSMNPIRSA-N

Isomeric SMILES

CC1C([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Origin of Product

United States

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